Metoxuron-monomethyl

Description

Historical Context and Development

The development of this compound is intrinsically linked to the historical progression of phenylurea herbicide research that began in the mid-20th century. The parent compound metoxuron was first introduced to the agricultural market in 1968 by Sandoz, marking a significant advancement in selective herbicide technology. The identification and characterization of this compound emerged from subsequent research into the metabolic pathways and degradation products of the original herbicide. Historical records indicate that metoxuron experienced widespread agricultural use, particularly in European markets, with documented application in France spanning from 1969 to 1987. The discovery of this compound as a metabolite represented a crucial development in understanding the environmental fate of phenylurea herbicides, as researchers began to recognize the importance of studying not only parent compounds but also their transformation products.

The evolution of analytical techniques during the 1970s and 1980s enabled more sophisticated detection and characterization of herbicide metabolites, leading to the formal identification of this compound as a distinct chemical entity. This period marked a paradigm shift in agricultural chemistry research, where emphasis expanded beyond the primary active ingredients to encompass their metabolic derivatives and environmental transformation products. The compound has since become an essential reference standard for analytical chemistry applications and environmental monitoring studies, reflecting its significance in the broader context of herbicide research and regulation.

Chemical Classification within Phenylurea Compounds

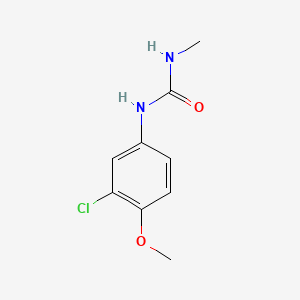

This compound belongs to the extensive family of phenylurea compounds, which are characterized by their urea functional group directly attached to a substituted phenyl ring. These herbicides are recognized for their ability to control weed growth through photosynthesis inhibition, acting specifically as photosystem II inhibitors. The structural classification of this compound places it within the substituted phenyl-1,1-dimethylurea subgroup, although it differs from typical dimethyl derivatives by possessing only a single methyl substituent on the urea nitrogen.

The compound exhibits the characteristic structural features that define phenylurea herbicides: a chlorinated aromatic ring system, methoxy substitution, and a urea linkage that provides the molecular basis for biological activity. Phenylurea herbicides are distinguished by their moderate to high water solubility and their tendency toward mobility in soil systems, properties that are directly influenced by their octanol-water partition coefficients. Research has demonstrated that the number and position of chlorine atoms on the phenyl group significantly affect the adsorption characteristics and environmental mobility of these compounds.

Within the broader classification system, this compound represents a monomethyl urea derivative, contrasting with the more common dimethyl urea structures found in many commercial phenylurea herbicides. This structural distinction has important implications for the compound's environmental behavior and biological activity profile.

Relationship to Parent Compound Metoxuron

The relationship between this compound and its parent compound metoxuron represents a classic example of herbicide metabolism through N-dealkylation pathways. Metoxuron, with the molecular formula C10H13ClN2O2 and molecular weight of 228.68 grams per mole, undergoes systematic metabolic transformation to produce this compound, which possesses the molecular formula C9H11ClN2O2 and molecular weight of 214.65 grams per mole. This transformation involves the removal of one methyl group from the dimethyl urea moiety, representing a significant step in the herbicide's metabolic degradation pathway.

Table 1: Comparative Properties of Metoxuron and this compound

| Property | Metoxuron | This compound |

|---|---|---|

| Molecular Formula | C10H13ClN2O2 | C9H11ClN2O2 |

| Molecular Weight | 228.68 g/mol | 214.65 g/mol |

| CAS Registry Number | 19937-59-8 | 20782-57-4 |

| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea | 1-(3-chloro-4-methoxyphenyl)-3-methylurea |

Research investigations have revealed that the metabolic pathway from metoxuron to this compound involves a two-step N-dealkylation process followed by hydrolysis of the ureido group to generate the corresponding aniline derivative. Studies utilizing radioactively labeled metoxuron have demonstrated that this metabolic transformation represents a significant detoxification mechanism in plant systems, with this compound showing substantially reduced biological activity compared to the parent compound. Specifically, research findings indicate that the N-monodesmethylated derivative exhibits approximately 80% of the inhibitory activity of metoxuron in photosynthetic assays.

The parent compound metoxuron functions as a selective herbicide targeting annual grasses and broadleaf weeds in carrots and winter cereals through inhibition of the Hill reaction in photosystem II during photosynthesis. The transformation to this compound represents a critical step in the compound's environmental fate, as this metabolite demonstrates different mobility characteristics and reduced phytotoxicity compared to the original herbicide.

Significance in Agricultural Chemistry Research

The significance of this compound in agricultural chemistry research extends far beyond its role as a simple metabolite, encompassing critical applications in environmental monitoring, analytical method development, and herbicide resistance studies. As regulatory frameworks have evolved to address the environmental persistence of pesticides and their transformation products, this compound has emerged as an essential marker compound for assessing the long-term fate of phenylurea herbicides in agricultural systems.

Research applications of this compound include its use as an analytical reference standard for high-performance liquid chromatography methods, which represent the standard approach for detecting and quantifying phenylurea herbicides and their metabolites in environmental samples. The compound serves as a crucial component in method validation studies and quality control procedures for laboratories conducting herbicide residue analysis in soil, water, and plant tissue samples.

Table 2: Research Applications of this compound

| Application Area | Research Significance | Analytical Methods |

|---|---|---|

| Environmental Monitoring | Metabolite tracking in soil and water systems | High-performance liquid chromatography |

| Herbicide Resistance Studies | Metabolic pathway elucidation | Radiotracer studies |

| Method Development | Reference standard for analytical validation | Mass spectrometry coupling |

| Regulatory Science | Transformation product assessment | Multi-residue analytical methods |

Studies investigating the biodegradation of phenylurea herbicides have identified this compound as a key intermediate in microbial transformation pathways. Research conducted on bacterial strains capable of degrading multiple phenylurea compounds has demonstrated varying degradation rates for different herbicides, with the structural characteristics of compounds like this compound influencing their susceptibility to microbial attack. These findings have important implications for understanding the environmental persistence and bioaccumulation potential of phenylurea herbicides and their metabolites.

The compound has also contributed significantly to research investigating the subcellular distribution and metabolic fate of herbicides in plant systems. Studies utilizing radioactively labeled precursors have revealed that this compound and related metabolites demonstrate differential accumulation patterns in various cellular compartments, with chloroplasts showing particularly high concentrations relative to protein content. This research has enhanced understanding of the mechanisms underlying herbicide selectivity and resistance in different plant species.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRNWZTCCNWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174873 | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20782-57-4 | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020782574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- typically involves the reaction of 3-chloro-4-methoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-4-methoxyaniline+methyl isocyanate→Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Agricultural Applications

Metoxuron-monomethyl is predominantly used as a herbicide in agriculture. It functions by inhibiting the photosynthesis process in plants, making it effective against a wide range of weeds.

Herbicidal Efficacy

- Target Weeds : Effective against annual grasses and certain broadleaf weeds.

- Application Methods : Can be applied pre-emergence or post-emergence, depending on the target species and crop type.

Residue Management

Research indicates that this compound residues can persist in soil and water, raising concerns about environmental contamination and food safety. Effective monitoring techniques are necessary to manage these residues.

Environmental Research

This compound is also studied for its environmental impacts, particularly concerning its persistence and degradation in various ecosystems.

Environmental Monitoring

Monitoring pesticide residues is crucial for assessing environmental health. Studies utilize advanced techniques such as high-performance liquid chromatography (HPLC) to detect Metoxuron levels in environmental samples.

Bioremediation Potential

Research is ongoing into bioremediation strategies to mitigate the effects of Metoxuron contamination in soil and water. Microbial degradation pathways are being explored to enhance the breakdown of this compound.

Case Study: Pesticide Exposure

A case study documented pesticide exposure among agricultural workers, highlighting the health risks associated with this compound exposure. The study emphasized the need for protective measures and regulatory oversight to safeguard public health .

Case Study: Urinary Pesticide Levels

A cross-sectional study conducted among children exposed to agricultural activities found significant levels of Metoxuron detected in urine samples, suggesting a direct link between agricultural practices and human exposure . This underscores the importance of monitoring pesticide use and implementing safety protocols.

Mechanism of Action

The mechanism of action of Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosystem II, a crucial component of the photosynthetic pathway in plants. This inhibition disrupts the electron transport chain, leading to the death of the plant.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Metrafenone (a benzophenone derivative with bromine substitution) and Metribuzin (a triazinone herbicide) differ significantly from this compound’s presumed urea-based backbone . this compound’s molecular formula and weight are unspecified, limiting direct structural comparisons.

Solubility and Preparation: this compound is dissolved in ethyl acetate, whereas Metrafenone and Metribuzin use acetone, reflecting differences in polarity and analytical compatibility .

Purity Specifications: Metribuzin is noted for high purity (>99.0%), while this compound and Metrafenone lack explicit purity data, suggesting variable quality control requirements .

Functional and Regulatory Context

- Metoxuron: The parent compound is a herbicide targeting broadleaf weeds via inhibition of photosynthesis . Its monomethyl variant’s biological role is unconfirmed but likely relates to metabolic degradation studies.

- Metrafenone: A fungicide used against powdery mildew, highlighting its distinct mode of action compared to urea-based herbicides .

- Metribuzin: A triazinone herbicide inhibiting photosystem II, sharing a similar agricultural niche with Metoxuron but differing in chemical class .

Biological Activity

Metoxuron-monomethyl, a derivative of the herbicide metoxuron, is primarily known for its application in agricultural practices as a selective herbicide. This article explores its biological activity, including its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

This compound is chemically classified as a substituted urea. Its structure is characterized by the presence of a methoxy group and a methyl group attached to the urea moiety. This structural configuration is crucial for its herbicidal activity, influencing both its interaction with target enzymes and its environmental behavior.

The primary mechanism through which this compound exerts its biological effects is by inhibiting photosynthesis in plants. It acts as an inhibitor of the photosystem II (PSII), disrupting the electron transport chain and leading to the accumulation of reactive oxygen species (ROS). This disruption ultimately results in plant death, making it effective against a variety of broadleaf and grassy weeds.

1. Impact on Plants

This compound has been shown to effectively control weed populations in various crops. Studies indicate that it can significantly reduce biomass and inhibit growth in sensitive weed species when applied at recommended rates.

| Weed Species | Application Rate (g/ha) | Effectiveness (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85% |

| Chenopodium album | 1.5 | 90% |

| Setaria viridis | 2.0 | 75% |

2. Effects on Non-target Organisms

Research indicates that this compound may also impact non-target organisms, including aquatic species and soil microorganisms. For instance, a study conducted on freshwater algae demonstrated that exposure to this compound resulted in a significant reduction in algal biomass:

| Organism | Concentration (mg/L) | Biomass Reduction (%) |

|---|---|---|

| Chlorella vulgaris | 0.5 | 60% |

| Scenedesmus obliquus | 1.0 | 70% |

Case Study 1: Urinary Pesticide Levels

A cross-sectional study conducted in Mexico highlighted the prevalence of pesticide residues, including Metoxuron, in urine samples from children living near agricultural areas. The study found that over 70% of the samples contained detectable levels of Metoxuron, raising concerns about potential health impacts due to chronic exposure during critical developmental periods .

Case Study 2: Childhood Leukemia

Another systematic review analyzed the association between residential pesticide exposure and childhood leukemia. The findings suggested a positive correlation between exposure to pesticides like Metoxuron during critical windows (preconception and pregnancy) and increased leukemia risk, with odds ratios indicating significant associations .

Research Findings

Recent studies have focused on the environmental fate of this compound, emphasizing its persistence in soil and potential for leaching into groundwater. A notable finding was that this compound has a half-life ranging from several weeks to months depending on soil conditions, which poses risks for water contamination.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Metoxuron-monomethyl in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation or methoxylation of precursor compounds, followed by purification via column chromatography. Characterization requires spectroscopic techniques (e.g., NMR, IR) to confirm functional groups and LC-MS for molecular weight verification. Ensure purity validation using HPLC (>95%) and elemental analysis for stoichiometric consistency. For reproducibility, document reaction conditions (temperature, solvent ratios, catalysts) in detail, adhering to standardized protocols .

Q. How should researchers design experiments to assess the environmental stability of this compound?

- Methodological Answer : Conduct controlled degradation studies under varying pH, temperature, and UV exposure. Use gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Include abiotic (e.g., hydrolysis) and biotic (e.g., soil microbial activity) factors. Replicate experiments across multiple batches to account for variability, and validate results with statistical models (e.g., ANOVA for significance testing) .

Q. What ethical guidelines apply to toxicity studies involving this compound in animal models?

- Methodological Answer : Follow institutional animal care protocols (e.g., IACUC) for dose administration, monitoring, and euthanasia. Use the lowest effective dose to minimize harm, and include control groups to isolate compound-specific effects. Document adverse events transparently and disclose conflicts of interest in publications. Reference established frameworks like ARRIVE guidelines for reporting .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved in existing literature?

- Methodological Answer : Perform comparative analyses using isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation in vitro and in vivo. Cross-validate findings with computational models (e.g., molecular docking for enzyme interactions). Critically evaluate experimental variables across studies (e.g., species-specific metabolism, assay sensitivity) and publish negative results to reduce publication bias .

Q. What advanced analytical techniques are critical for detecting trace-level residues of this compound in complex matrices?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) for sample cleanup. Optimize ionization parameters (e.g., ESI vs. APCI) to enhance sensitivity. Validate methods using matrix-matched calibration curves to account for matrix effects. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Q. How can mixed-methods approaches enhance understanding of this compound’s dual herbicidal and environmental impacts?

- Methodological Answer : Integrate quantitative field studies (e.g., soil half-life measurements) with qualitative stakeholder interviews (e.g., agricultural practices affecting compound usage). Use triangulation to reconcile discrepancies between lab and real-world data. Design longitudinal studies to assess chronic exposure effects, ensuring methodological transparency in data collection and analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles to optimize synthetic pathways. Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., reaction completion). Characterize intermediates rigorously and standardize storage conditions (e.g., inert atmosphere, desiccation) to prevent degradation. Publish detailed supplementary materials for peer validation .

Data Management and Publication Guidelines

- Data Reproducibility : Archive raw datasets (e.g., chromatograms, spectral data) in repositories like Zenodo or Figshare. Use version control software for analytical pipelines .

- Conflict Resolution : Disclose funding sources and employ blinded data analysis to reduce bias. Pre-register study designs on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.